Tert-butyl 3-iodopyrrole-1-carboxylate
Overview
Description
Tert-butyl 3-iodopyrrole-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered significant interest in the field of organic chemistry. It is characterized by the presence of a pyrrole ring substituted with an iodine atom at the fourth position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is valuable due to its versatility in various chemical reactions and its applications in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-iodopyrrole-1-carboxylate typically involves a multi-step process. One common method is the three-component coupling reaction, which includes the following steps:
Sonogashira Coupling: The reaction begins with the coupling of an acid chloride with N-boc-protected propargylamine in the presence of a palladium catalyst to form an ynone intermediate.
Cyclization and Iodination: The ynone intermediate undergoes cyclization and subsequent iodination using sodium iodide to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-iodopyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the fourth position can be substituted with other functional groups through reactions such as Sonogashira coupling, Suzuki coupling, and Stille coupling.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and an alkyne.
Suzuki Coupling: Palladium catalyst, boronic acid, and a base.
Stille Coupling: Palladium catalyst and an organotin reagent.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles and fused heterocyclic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tert-butyl 3-iodopyrrole-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the design of new drugs.
Industry: It is utilized in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of Tert-butyl 3-iodopyrrole-1-carboxylate primarily involves its reactivity as a versatile intermediate in organic synthesis. The presence of the iodine atom and the Boc protecting group allows for selective functionalization and modification of the pyrrole ring. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
N-boc-4-bromopyrrole: Similar structure with a bromine atom instead of iodine.
N-boc-4-chloropyrrole: Similar structure with a chlorine atom instead of iodine.
N-boc-4-fluoropyrrole: Similar structure with a fluorine atom instead of iodine.
Uniqueness: Tert-butyl 3-iodopyrrole-1-carboxylate is unique due to the presence of the iodine atom, which provides distinct reactivity and selectivity in various chemical reactions. The iodine atom is larger and more polarizable compared to other halogens, making it particularly useful in cross-coupling reactions and other transformations .
Properties
IUPAC Name |
tert-butyl 3-iodopyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOOWAKRLGAOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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